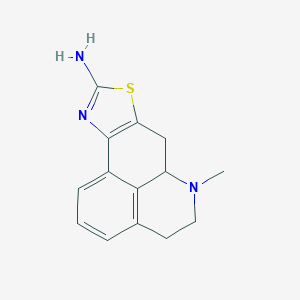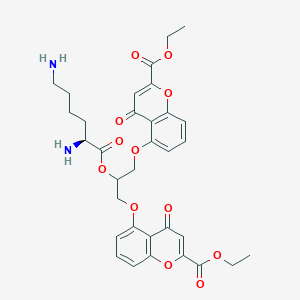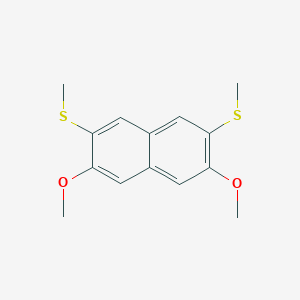![molecular formula C11H15FN2O4 B035272 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione CAS No. 110864-91-0](/img/structure/B35272.png)
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione, also known as 2-Deoxy-2-fluoro-D-ribose (FDR), is a fluorinated nucleoside analog. It has been studied for its potential use in cancer treatment, as well as in other areas of scientific research.
Mecanismo De Acción
FDR works by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the amount of deoxyribonucleotides available for DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
FDR has been shown to have anticancer effects in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FDR in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, FDR is highly unstable and can be difficult to work with in a laboratory setting.
Direcciones Futuras
There are several potential future directions for research involving FDR. One area of interest is the development of more stable analogs of FDR that can be used more easily in laboratory settings. Another area of interest is the use of FDR in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying FDR's anticancer effects and to identify potential biomarkers for predicting patient response to FDR treatment.
Métodos De Síntesis
Several methods have been developed for the synthesis of FDR. One such method involves the reaction of 2-deoxy-D-ribose with hydrogen fluoride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-deoxy-2,2-difluoro-D-ribose with sodium hydroxide, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
FDR has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in imaging techniques, such as positron emission tomography (PET) imaging.
Propiedades
Número CAS |
110864-91-0 |
|---|---|
Nombre del producto |
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
Fórmula molecular |
C11H15FN2O4 |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-5-3-14(11(18)13-10(5)17)7-2-6(4-15)9(16)8(7)12/h3,6-9,15-16H,2,4H2,1H3,(H,13,17,18) |
Clave InChI |
NAPFCOTWNFYETB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
Sinónimos |
1-((1,2,3,4)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methyl-2,4-(1H,3H)-pyrimidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)









![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)

